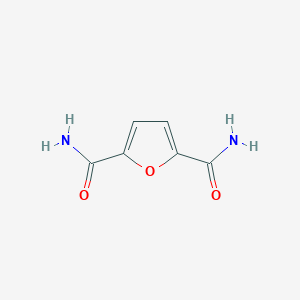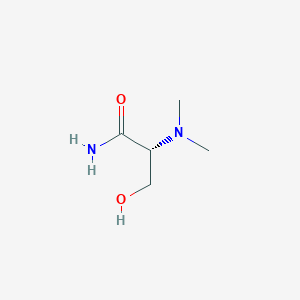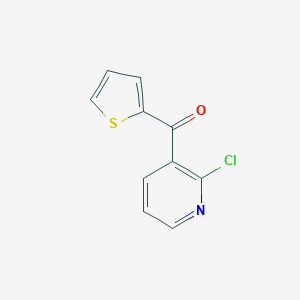
2-(2-Cyanophenoxy)tetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyanophenoxy)tetradecanoic acid, also known as CPOT, is a synthetic compound that has been widely used in scientific research. It belongs to the class of fatty acid analogs and is structurally similar to naturally occurring fatty acids. CPOT has been studied for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Mechanism Of Action
The mechanism of action of 2-(2-Cyanophenoxy)tetradecanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 2-(2-Cyanophenoxy)tetradecanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of certain protein kinases that are involved in cancer cell proliferation and survival.
Biochemical And Physiological Effects
2-(2-Cyanophenoxy)tetradecanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. 2-(2-Cyanophenoxy)tetradecanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(2-Cyanophenoxy)tetradecanoic acid has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages And Limitations For Lab Experiments
2-(2-Cyanophenoxy)tetradecanoic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and is not subject to the variability that can occur with naturally occurring compounds. 2-(2-Cyanophenoxy)tetradecanoic acid is also relatively stable and can be stored for extended periods of time. However, 2-(2-Cyanophenoxy)tetradecanoic acid does have some limitations. It is a complex compound that requires specialized equipment and skilled personnel to synthesize. Additionally, 2-(2-Cyanophenoxy)tetradecanoic acid is not water-soluble, which can limit its use in certain experiments.
Future Directions
There are several areas of future research that could be pursued with 2-(2-Cyanophenoxy)tetradecanoic acid. One area of interest is the development of 2-(2-Cyanophenoxy)tetradecanoic acid analogs with improved properties, such as increased water solubility or enhanced potency. Another area of interest is the investigation of the potential use of 2-(2-Cyanophenoxy)tetradecanoic acid in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2-Cyanophenoxy)tetradecanoic acid and to determine its potential therapeutic applications in a variety of disease states.
Synthesis Methods
2-(2-Cyanophenoxy)tetradecanoic acid can be synthesized through a multistep process that involves the reaction of phenoxybenzaldehyde with 1-bromo-2-tetradecene, followed by the addition of cyanide ion to form the nitrile intermediate. The nitrile is then hydrolyzed to yield the final product, 2-(2-Cyanophenoxy)tetradecanoic acid. The synthesis of 2-(2-Cyanophenoxy)tetradecanoic acid is a complex process that requires specialized equipment and skilled personnel.
Scientific Research Applications
2-(2-Cyanophenoxy)tetradecanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-(2-Cyanophenoxy)tetradecanoic acid has also been studied for its anti-cancer properties, with promising results in preclinical studies.
properties
CAS RN |
116624-99-8 |
|---|---|
Product Name |
2-(2-Cyanophenoxy)tetradecanoic acid |
Molecular Formula |
C21H31NO3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-(2-cyanophenoxy)tetradecanoic acid |
InChI |
InChI=1S/C21H31NO3/c1-2-3-4-5-6-7-8-9-10-11-16-20(21(23)24)25-19-15-13-12-14-18(19)17-22/h12-15,20H,2-11,16H2,1H3,(H,23,24) |
InChI Key |
OXSHLGFCFRUJLZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C(=O)O)OC1=CC=CC=C1C#N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)OC1=CC=CC=C1C#N |
synonyms |
2-(2-Cyanophenoxy)tetradecanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)
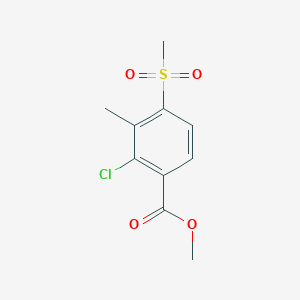
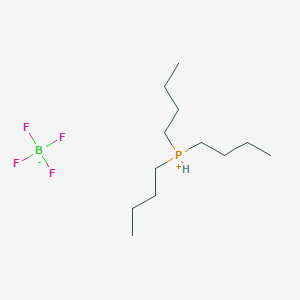
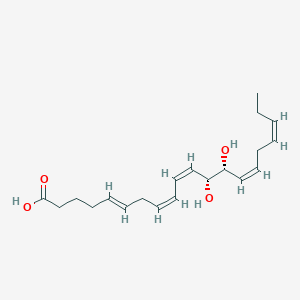
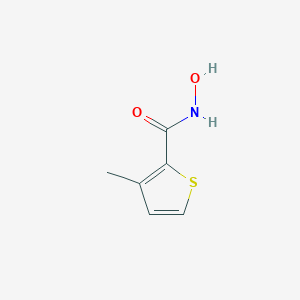
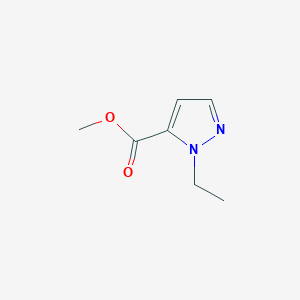
![2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid](/img/structure/B53061.png)
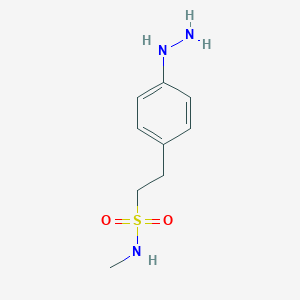
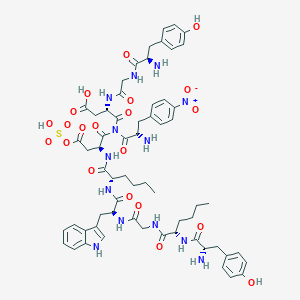
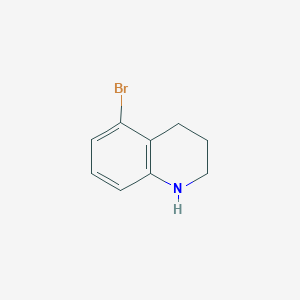
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B53069.png)
